molecular formula C14H20ClN3O3 B030286 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide CAS No. 152013-26-8

4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide

Cat. No. B030286
M. Wt: 313.78 g/mol
InChI Key: HQOQHUQAQLNFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C14H20ClN3O3 . It is also known as Mosapride .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminomethyl-4-(4-fluorobenzyl)morpholine in dichloromethane with 4-amino-5-chloro-2-ethoxycarboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride . The reaction mixture is stirred at 25% for 4 hours. The reaction liquid is then washed with water, sodium hydroxide solution, and saturated sodium chloride solution, and dried. The obtained substance is recrystallized with ethanol to obtain Mosapride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) .


Physical And Chemical Properties Analysis

The molecular weight of “4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide” is 421.9 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Gastroprokinetic Agent

  • Scientific Field: Pharmacology
  • Application Summary: This compound is a metabolite of Mosapride, a gastroprokinetic agent . Gastroprokinetic agents are a type of drug that enhances gastrointestinal motility by increasing the frequency or strength of contractions, but without disrupting their rhythm.
  • Methods of Application: The compound is synthesized via the regioselective ethylation of 2, 3-dihydroxybenzaldehyde and subsequent nitration of the resultant 2-ethoxy-3-hydroxybenzaldehyde .
  • Results/Outcomes: The serotonin-4 receptor binding affinity of these metabolites was found to be lower than that of Mosapride .

Dopamine D2 and Serotonin 5-HT3 Receptors Dual Antagonist

  • Scientific Field: Pharmacology
  • Application Summary: This compound is being researched as a potential broad antiemetic agent, a drug that is effective against vomiting and nausea .
  • Methods of Application: A number of benzamides were prepared from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and 6-amino-1,4-dialkylhexahydro-1,4-diazepines and evaluated for their binding affinity for the dopamine D2 and the serotonin 5-HT3 receptors .
  • Results/Outcomes: Among the compounds, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide exhibited a much higher affinity for the dopamine D2 receptor than that of metoclopramide (IC50 =17.5—61.0 nM vs. 483 nM) .

Synthesis of Optical Isomers of Mosapride

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the synthesis of optical isomers of Mosapride . Optical isomers are molecules that are mirror images of each other but cannot be superimposed.
  • Methods of Application: The enantiomers of Mosapride were prepared from optically active [4-(4-fluorobenzyl)-2-morpholinyl]methylamines .
  • Results/Outcomes: The absolute configurations of the synthesized compounds were determined based on an asymmetric synthesis .

Treatment of Gastrointestinal Disorders

  • Scientific Field: Pharmacology
  • Application Summary: This compound is a selective 5-HT4 receptor agonist and is used clinically to treat chronic gastritis, functional dyspepsia, gastroesophageal reflux disease, and a series of gastrointestinal symptoms associated with surgery .
  • Methods of Application: The compound is administered orally as a medication .

Synthesis of Optical Isomers of Mosapride

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the synthesis of optical isomers of Mosapride . Optical isomers are molecules that are mirror images of each other but cannot be superimposed.
  • Methods of Application: The enantiomers of Mosapride were prepared from optically active [4-(4-fluorobenzyl)-2-morpholinyl]methylamines .
  • Results/Outcomes: The absolute configurations of the synthesized compounds were determined based on an asymmetric synthesis .

Treatment of Gastrointestinal Disorders

  • Scientific Field: Pharmacology
  • Application Summary: This compound is a selective 5-HT4 receptor agonist and is used clinically to treat chronic gastritis, functional dyspepsia, gastroesophageal reflux disease, and a series of gastrointestinal symptoms associated with surgery .
  • Methods of Application: The compound is administered orally as a medication .
  • Results/Outcomes: The compound enhances gastrointestinal motility and gastric emptying .

Safety And Hazards

This compound is considered a poison if ingested . It is recommended to keep it in a dark place, sealed and dry, at room temperature .

properties

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOQHUQAQLNFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934399
Record name 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide

CAS RN

152013-26-8
Record name 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES-4-FLUOROBENZYL MOSAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Reactant of Route 3
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Reactant of Route 4
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Reactant of Route 6
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.